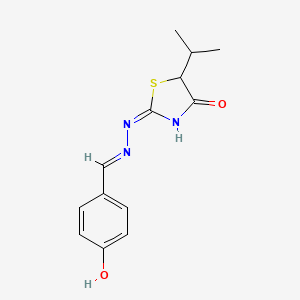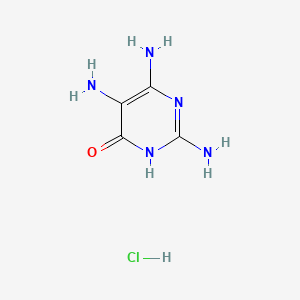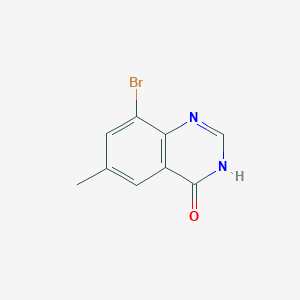
8-Bromo-6-methylquinazolin-4(3H)-one
Overview
Description
Scientific Research Applications
Synthesis and Cancer Treatment
8-Bromo-6-methylquinazolin-4(3H)-one serves as an important intermediate in the synthesis of drugs used for treating colon and rectal cancers. A synthetic route based on cycling, ammoniation, and bromination has been designed to optimize the production method, yielding high success rates (He Zheng-you, 2010).
Antimicrobial and Anti-inflammatory Activities
Research has shown that derivatives of 8-Bromo-6-methylquinazolin-4(3H)-one exhibit significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. This is particularly evident in compounds synthesized from 3-amino-2-methylquinazolin-4(3H)-one and their Schiff base derivatives (S. Sahu et al., 2008).
Synthesis of Schiff Bases
The treatment of 3-amino-2-methylquinazolin-4(3H)-one with iodine monochloride or bromine in acetic acid yields 6-iodo / bromo 3-amino-2-methylquinazolin-4 (3H) -ones. These are used to prepare Schiff bases, which have been studied for their bioactivity (Mudassar A. Sayyed et al., 2006).
Hypotensive Agents
Certain derivatives of 8-Bromo-6-methylquinazolin-4(3H)-one have been prepared and evaluated for their hypotensive activity. Some of these compounds have shown blood pressure-lowering effects in the range of 10-90 mmHg, with specific compounds demonstrating significant efficacy (Ashok Kumar et al., 2003).
Antifungal Bioactivities
3-Alkylquinazolin-4-one derivatives, synthesized from quinazolin-4-one treated with alkyl bromides, exhibit antifungal activity. The compound 6-bromo-3-propylquinazolin-4-one is noted for its effectiveness against fungal infections (Gui-ping Ouyang et al., 2006).
Antiviral and Cytotoxic Activities
Derivatives of 8-Bromo-6-methylquinazolin-4(3H)-one have been synthesized and evaluated for their antiviral activity, particularly against HIV, HSV, and vaccinia viruses. Notably, a specific compound showed distinct activity against Herpes simplex and vaccinia viruses (P. Selvam et al., 2010).
properties
IUPAC Name |
8-bromo-6-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-6-8(7(10)3-5)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPNLDDFILTLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700283 | |
| Record name | 8-Bromo-6-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-methylquinazolin-4(3H)-one | |
CAS RN |
215115-09-6 | |
| Record name | 8-Bromo-6-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate](/img/structure/B1417612.png)
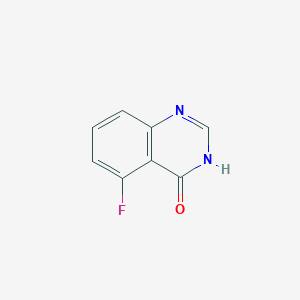
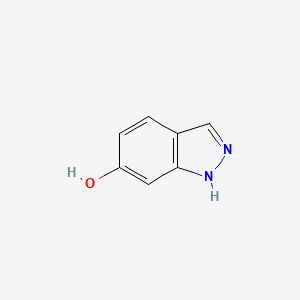
![2-{(E)-2-[(Z)-1-(4-fluorophenyl)ethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417617.png)
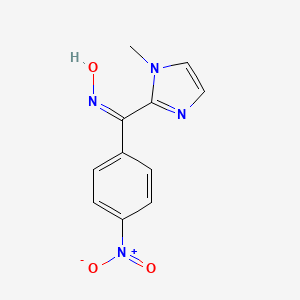
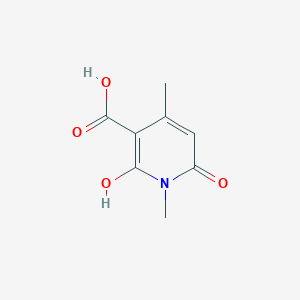
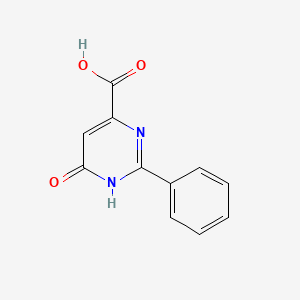
![5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417624.png)
![(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1417625.png)
![2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417627.png)
![3-[(2,4-Dichlorophenyl)methoxyiminomethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417628.png)
